![molecular formula C8H8BrN3 B11926208 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is a brominated heterocyclic compound with an imidazo[1,2-a]pyridine core substituted at positions 3 (amino), 5 (methyl), and 6 (bromo). The amino group at position 3 likely contributes to hydrogen bonding and pyramidal coordination, as observed in structurally similar compounds, which may influence its solubility and crystallinity .
Imidazo[1,2-a]pyridines are pharmacologically significant, with applications ranging from kinase inhibition to cardiovascular agents . The bromine atom at position 6 enhances electrophilicity, enabling cross-coupling reactions for further functionalization, while the methyl group at position 5 may modulate steric and electronic properties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine exhibits significant antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for this compound as follows:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 4 |
Escherichia coli | 8 | |
Klebsiella pneumoniae | 16 |
Anticancer Properties : The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, demonstrating promising cytotoxic effects.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of this compound reveal that modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact its biological activity. Electron-withdrawing groups tend to enhance antimicrobial potency while maintaining low cytotoxicity towards mammalian cells.
Pharmacokinetics
Pharmacokinetic evaluations suggest that derivatives of this compound possess favorable properties such as good gastrointestinal permeability and metabolic stability. In vitro assessments indicate stability in mouse liver microsomes with half-lives exceeding 40 minutes.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the development of new materials with specific electronic or photophysical properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives including this compound. The findings demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of this compound revealed its effectiveness against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity while minimizing adverse effects on healthy cells .
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, bromo, and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
6-Bromoimidazo[1,2-a]pyridin-8-amine
- Structure: Bromine at position 6, amino at position 6.
- Key Properties: Acts as a cyclin-dependent kinase-2 (CDK2) inhibitor. Its amino group forms N–H⋯N hydrogen bonds, creating layered crystal structures .
- Synthesis: Derived from 5-bromo-2,3-diaminopyridine and chloroacetaldehyde .
3-Bromo-5-methylimidazo[1,2-a]pyridine
- Structure : Bromine at position 3, methyl at position 3.
- Key Properties: Lacks the amino group, reducing hydrogen-bonding capacity. Used as a synthetic intermediate for further derivatization .
- Synthesis: Prepared via cyclization of 5-bromo-2-aminopyridine derivatives with 1,3-dichloroacetone .
6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine
- Structure : Iodine at position 3, bromine at 6, methyl at 4.
- Predicted pKa = 3.08, density = 2.26 g/cm³ .
Key Research Findings and Implications
Biological Activity
3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine (ABMIP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of ABMIP, focusing on its antimicrobial, anticancer, and antileishmanial properties, along with structure-activity relationships (SAR) and pharmacokinetic profiles.
Chemical Structure and Properties
ABMIP belongs to the imidazo[1,2-a]pyridine class, characterized by a fused pyridine-imidazole ring system. The presence of the amino and bromo substituents at specific positions enhances its reactivity and biological profile.
Antimicrobial Activity
Research has shown that ABMIP exhibits notable antimicrobial properties against various bacterial strains. A study evaluating imidazo[1,2-a]pyridine derivatives found that compounds in this class displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL for several derivatives .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
ABMIP | Staphylococcus aureus | 4 |
Escherichia coli | 8 | |
Klebsiella pneumoniae | 16 |
Anticancer Activity
ABMIP has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including those from leukemia and solid tumors. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest. For instance, a derivative showed an IC50 value of 10 µM against human cervical cancer cells (HeLa) and was less toxic to normal cells, indicating a favorable selectivity index .
Antileishmanial Activity
Recent studies have highlighted the antileishmanial activity of ABMIP derivatives against Leishmania species. A structure-activity relationship study revealed that specific modifications at positions 2 and 8 of the imidazo[1,2-a]pyridine ring significantly enhance activity against intracellular amastigotes. One promising derivative exhibited an EC50 value of 3.7 µM, which is competitive with established treatments like miltefosine .
Derivative | Target Stage | EC50 (µM) | Reference Drug EC50 (µM) |
---|---|---|---|
ABMIP Derivative A | Intracellular amastigote | 3.7 | Miltefosine: 0.4 |
Fexinidazole: 15.9 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can significantly affect biological activity. The introduction of electron-withdrawing groups tends to enhance antimicrobial potency while maintaining acceptable cytotoxicity profiles. For example, compounds with halogen substitutions at specific positions showed improved efficacy against microbial targets without increasing toxicity towards mammalian cells .
Pharmacokinetics and Drug-Likeness
Pharmacokinetic evaluations have suggested that ABMIP derivatives possess favorable properties such as good gastrointestinal permeability and metabolic stability. In vitro assessments indicate that these compounds maintain stability in mouse liver microsomes with half-lives exceeding 40 minutes, making them suitable candidates for further in vivo studies . Additionally, computational models predict good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for these derivatives.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at position 6 is a reactive leaving group, enabling nucleophilic aromatic substitution (NAS). Key reactions include:
-
Ammonia/amine substitution : Reaction with primary/secondary amines under polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) replaces bromine with amino groups, forming 3-amino-6-substituted derivatives.
-
Azide substitution : Sodium azide in aqueous ethanol displaces bromine, yielding 3-amino-6-azido-5-methylimidazo[1,2-a]pyridine. Subsequent Staudinger reduction or click chemistry could further functionalize the azide group .
-
Thiol substitution : Thiourea or mercaptide ions replace bromine, generating thioether derivatives (e.g., 3-amino-6-sulfanyl-5-methylimidazo[1,2-a]pyridine) .
Reaction Type | Reagents/Conditions | Product Example |
---|---|---|
Amine substitution | NH₃/DMF, 100°C | 3-NH₂-6-NH₂-5-CH₃-imidazo[1,2-a]pyridine |
Azide substitution | NaN₃/EtOH, reflux | 3-NH₂-6-N₃-5-CH₃-imidazo[1,2-a]pyridine |
Thiol substitution | SH⁻/EtOH, 80°C | 3-NH₂-6-SH-5-CH₃-imidazo[1,2-a]pyridine |
Functionalization of the Amino Group
The primary amine at position 3 undergoes various transformations:
-
Acylation : Reaction with acetyl chloride or benzoyl chloride in the presence of a base (e.g., pyridine) forms N-acylated derivatives (e.g., N-acetyl-3-amino-6-bromo-5-methylimidazo[1,2-a]pyridine) .
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in polar solvents yields alkylated amines (e.g., N-methyl-3-amino-6-bromo-5-methylimidazo[1,2-a]pyridine) .
Reaction Type | Reagents/Conditions | Product Example |
---|---|---|
Acylation | AcCl/pyridine, rt | 3-AcNH₂-6-Br-5-CH₃-imidazo[1,2-a]pyridine |
Alkylation | CH₃I/K₂CO₃, DMF | 3-NH₂(CH₃)-6-Br-5-CH₃-imidazo[1,2-a]pyridine |
Oxidation of the Methyl Group
The methyl group at position 5 can undergo oxidation:
-
Ketone formation : Potassium permanganate (KMnO₄) in acidic conditions converts the methyl group to a ketone (3-amino-6-bromo-5-ketomethylimidazo[1,2-a]pyridine) .
-
Carboxylic acid formation : Prolonged oxidation with KMnO₄/H⁺ yields the carboxylic acid derivative (3-amino-6-bromo-5-carboxylimidazo[1,2-a]pyridine) .
Reaction Type | Reagents/Conditions | Product Example |
---|---|---|
Ketone formation | KMnO₄/HCl, 60°C | 3-NH₂-6-Br-5-COCH₃-imidazo[1,2-a]pyridine |
Carboxylic acid formation | KMnO₄/HCl, reflux | 3-NH₂-6-Br-5-COOH-imidazo[1,2-a]pyridine |
Cyclization and Cross-Coupling Reactions
The compound may participate in:
-
Imine formation : Reaction with ketones or aldehydes under acidic conditions forms imine derivatives, which could serve as intermediates for further cyclization .
-
Copper-catalyzed coupling : Cross-coupling with alkynes or aryl halides using copper catalysts (e.g., CuI) enables the introduction of new substituents at the bromine site .
Reaction Type | Reagents/Conditions | Product Example |
---|---|---|
Imine formation | HCHO/HCl, rt | 3-NH₂-6-Br-5-CH₂NH-imidazo[1,2-a]pyridine |
Copper coupling | CuI, DMF, 100°C | 3-NH₂-6-Ar-5-CH₃-imidazo[1,2-a]pyridine (Ar = aryl) |
Mechanistic Insights
The bromine substitution likely proceeds via a radical-mediated pathway, as evidenced by the suppression of product formation when radical traps (e.g., TEMPO) are added . This aligns with proposed mechanisms in related imidazo[1,2-a]pyridine syntheses, where bromine generation involves oxidation of HBr by tert-butyl hydroperoxide (TBHP) .
Biological and Structural Correlations
FTIR spectroscopy confirms the presence of N-H stretching (~3500–3300 cm⁻¹) and C-N bonds (~1370 cm⁻¹), critical for assessing reaction progress . Molecular docking studies reveal that the imidazo[1,2-a]pyridine core interacts with cholinesterase enzymes via π–π stacking and halogen bonding, suggesting reactivity may influence bioactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine?
A robust method involves the condensation of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃, yielding 65% product. Optimizing stoichiometry (1:1 molar ratio), reflux duration (6–8 hours), and purification via ethanol recrystallization enhances yield and purity. This approach minimizes side reactions from bromo-substituent reactivity .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be employed to characterize the structural features of this compound?
- 1H/13C NMR : Assign signals for the amino group (δ 5.2–5.8 ppm, broad singlet) and bromine-induced deshielding at C-6 (δ 120–125 ppm in 13C). Methyl groups at C-5 appear as a triplet (δ 2.3–2.6 ppm) .
- X-ray crystallography : Reveals intermolecular C–H···N hydrogen bonds and π-π stacking between imidazo-pyridine rings, critical for solid-state stability. Methyl groups enhance hydrophobic packing without disrupting planar geometry .
Q. What are the primary pharmacological activities associated with the imidazo[1,2-a]pyridine core in this compound?
The scaffold demonstrates anticonvulsant activity (via GABA receptor modulation), antiviral properties (inhibition of viral polymerases), and anti-inflammatory effects (suppression of pro-fibrotic cytokines like TNF-α). These are validated in murine models and cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced CDK inhibitory properties?
- Substituent optimization : Bromine at C-6 increases steric bulk for ATP-binding pocket occlusion in CDKs. The 3-amino group facilitates hydrogen bonding with kinase residues (e.g., Asp86 in CDK2).
- Methyl at C-5 : Enhances metabolic stability without steric hindrance. Derivatives with pyridine-ring fluorination show improved selectivity (IC₅₀ < 50 nM in CDK4/6 inhibition) .
Q. What strategies resolve contradictions in biological assay data between different research groups?
- Standardized assays : Use isogenic cell lines (e.g., HepG2 for cytotoxicity) and control for bromide interference in MTT assays.
- Target validation : Employ thermal shift assays or ITC to confirm direct target engagement versus off-target effects.
- Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., demethylated byproducts) that may skew results .
Q. How do crystallographic studies inform the optimization of intermolecular interactions for solid-state stability?
Single-crystal analysis shows dominant C–H···π (3.5 Å) and edge-to-face π-π (4.1 Å) interactions. Introducing methyl at C-5 increases van der Waals contacts (4.3 Å), improving thermal stability (Tₘ > 200°C). Halogen bonding via bromine is negligible, prioritizing hydrogen-bond networks for co-crystallization with targets .
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(9)2-3-8-11-4-7(10)12(5)8/h2-4H,10H2,1H3 |
InChI Key |
GOKCFNWAKOSIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=C(N12)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.